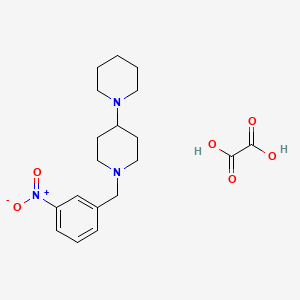
1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has been used in scientific research for its unique properties. This compound is a nitrobenzyl derivative of bipiperidine, which is a class of compounds that has been shown to have various pharmacological activities. In
Mecanismo De Acción
The mechanism of action of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate involves its interaction with sigma-1 receptors. This compound has been shown to bind to sigma-1 receptors with high affinity and modulate their activity. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, chaperone activity, and lipid metabolism. Therefore, the modulation of sigma-1 receptor activity by 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate can have various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate are primarily related to its modulation of sigma-1 receptor activity. This compound has been shown to have various effects on cellular processes, including the regulation of calcium signaling, modulation of chaperone activity, and alteration of lipid metabolism. Additionally, 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate has been shown to have neuroprotective effects in various models of neurodegenerative diseases. These effects are thought to be related to the modulation of sigma-1 receptor activity by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments are primarily related to its unique properties. This compound has a high affinity for sigma-1 receptors, which makes it an attractive tool for studying the function of these proteins. Additionally, the modulation of sigma-1 receptor activity by this compound can have various biochemical and physiological effects, which can be useful for studying cellular processes and disease mechanisms. However, the limitations of using 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments are primarily related to its specificity. This compound has a high affinity for sigma-1 receptors, but it may also interact with other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate. One future direction is the development of more specific sigma-1 receptor ligands that can be used to study the function of these proteins with greater precision. Additionally, the use of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in the study of neurodegenerative diseases is an area of active research. This compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. Finally, the use of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in the study of addiction and substance abuse is another area of active research. Sigma-1 receptors have been implicated in addiction and substance abuse, and the modulation of sigma-1 receptor activity by this compound may have potential as a therapeutic strategy.
Métodos De Síntesis
The synthesis of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate involves the reaction of bipiperidine with 3-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the nitrobenzyl derivative of bipiperidine, which is then converted to the oxalate salt by reaction with oxalic acid. The synthesis of this compound has been reported in the literature, and the purity and identity of the product have been confirmed by various analytical techniques.
Aplicaciones Científicas De Investigación
1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate has been used in various scientific research studies due to its unique properties. This compound has been shown to have a high affinity for sigma-1 receptors, which are a class of proteins that are involved in various cellular processes. Sigma-1 receptors have been implicated in various diseases, including cancer, neurological disorders, and addiction. Therefore, the ability of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate to modulate sigma-1 receptor activity has made it an attractive compound for scientific research.
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-5-15(13-17)14-18-11-7-16(8-12-18)19-9-2-1-3-10-19;3-1(4)2(5)6/h4-6,13,16H,1-3,7-12,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQXKTZZDUCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5418274 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)

![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)
![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)
![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)